Rimsulfuron

Übersicht

Beschreibung

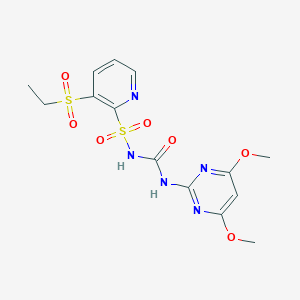

Rimsulfuron (CAS 122931-48-0), a sulfonylurea herbicide developed by DuPont in the 1980s, is widely used in maize, potato, and tomato cultivation for post-emergence weed control . Its molecular formula is C₁₄H₁₇N₅O₇S₂ (molecular weight 431.45 g/mol), featuring a sulfonylurea bridge connecting a pyrimidine ring and a pyridine ring . Key attributes include:

- High Bioactivity: Effective at low application rates (e.g., 10–40 g/ha) due to inhibition of acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis .

- Broad-Spectrum Efficacy: Controls grasses and broadleaf weeds, including nightshade species (e.g., Solanum nigrum) .

- Environmental Profile: Low acute toxicity to mammals, birds, and aquatic vertebrates but highly toxic to aquatic and terrestrial plants .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Rimsulfuron wird durch einen mehrstufigen Prozess synthetisiert, bei dem 4,6-Dimethoxy-2-pyrimidinamin mit Ethylsulfonylchlorid zu einem Zwischenprodukt umgesetzt wird, das dann mit 3-(Ethylsulfonyl)-2-pyridinsulfonamid umgesetzt wird. Das Endprodukt wird durch Reinigungs- und Kristallisationsprozesse erhalten .

Industrielle Produktionsverfahren: Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter ähnlichen Reaktionsbedingungen wie bei der Laborsynthese, jedoch optimiert für höhere Ausbeute und Reinheit. Der Prozess beinhaltet die Verwendung von Hochleistungsflüssigchromatographie (HPLC) zur Reinigung und Qualitätskontrolle .

Arten von Reaktionen:

Oxidation: this compound unterliegt Oxidationsreaktionen, insbesondere im Boden, was zur Bildung verschiedener Metaboliten führt.

Hydrolyse: Es kann unter sauren oder basischen Bedingungen hydrolysieren, was zum Abbau der Sulfonylharnstoffbindung führt.

Photodegradation: this compound ist lichtempfindlich und wird bei Sonneneinstrahlung photodegradiert, wobei verschiedene Abbauprodukte entstehen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.

Hydrolysemittel: Salzsäure, Natriumhydroxid.

Photodegradierungsbedingungen: Exposition gegenüber UV-Licht oder Sonnenlicht.

Hauptprodukte, die gebildet werden:

Oxidationsprodukte: Verschiedene Sulfonylharnstoff-Metaboliten.

Hydrolyseprodukte: Abbauprodukte der Sulfonylharnstoffbindung.

Photodegradierungsprodukte: Mehrere Abbauprodukte, die unter UV-Licht gebildet werden.

Wissenschaftliche Forschungsanwendungen

Crop Protection

Rimsulfuron is predominantly used in:

- Tomatoes : Studies have shown that this compound can effectively control parasitic weeds like dodder (Cuscuta spp.) when applied at specific growth stages of tomato plants. In trials, a split application resulted in up to 100% control of dodder with minimal adverse effects on tomato yield .

- Potatoes : Research indicates that this compound combined with metribuzin can achieve over 90% control of common sunflower and lambsquarters without negatively impacting potato yield. The use of adjuvants further enhances the efficacy of these herbicides .

- Sugar Beets : However, this compound residues in soil have been shown to negatively affect sugar beet biomass, indicating the need for careful management of application rates and timing .

Vegetation Management

This compound is also employed in non-crop areas for vegetation control, particularly along rights-of-way and in recreational areas. Its application helps manage invasive species and maintain ecological balance .

Ecological Risk Assessment

An ecological risk assessment conducted by the Bureau of Land Management (BLM) evaluated the potential risks associated with this compound applications. The assessment indicated that while acute risks to non-target aquatic plants were minimal, chronic risks could arise under specific application scenarios, particularly concerning off-site transport through wind erosion and runoff .

Soil Residue Studies

Long-term studies on the leaching behavior of this compound degradation products have shown that these compounds can persist in sandy soils, raising concerns about groundwater contamination and non-target species exposure .

Efficacy Trials in California Tomatoes

In a series of trials conducted in Sacramento County, this compound was applied at varying rates (0.021 to 0.070 kg/ha) to assess its effectiveness against dodder in processing tomatoes. Results indicated significant control levels (95-100%) at appropriate application timings .

| Application Rate (kg/ha) | Control Level (%) |

|---|---|

| 0.021 | 95 |

| 0.035 | 100 |

| 0.070 | 100 |

Potato Production Studies

Research from North Dakota State University evaluated the combination of this compound and metribuzin on potato crops under various conditions, demonstrating effective weed control without compromising yield when used with fungicides .

Conclusion and Future Directions

This compound continues to be a critical tool in agricultural weed management due to its effectiveness against a range of species and its compatibility with various crops. However, ongoing research is necessary to address environmental concerns related to its residual effects and potential impacts on non-target organisms.

Future studies should focus on:

- Long-term ecological impacts of this compound residues.

- Optimal application strategies that minimize environmental risks while maximizing crop protection.

- Development of integrated weed management practices that combine chemical and non-chemical methods for sustainable agriculture.

By addressing these areas, the agricultural community can enhance the sustainable use of this compound while safeguarding ecological health.

Wirkmechanismus

Rimsulfuron exerts its herbicidal effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is crucial for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. Inhibition of ALS leads to the accumulation of toxic intermediates and ultimately results in the death of the plant . The molecular targets and pathways involved include the binding of this compound to the ALS enzyme, preventing its normal function and disrupting amino acid synthesis .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Sulfonylurea Herbicides

Structural and Functional Similarities

Rimsulfuron belongs to the sulfonylurea class, sharing a conserved sulfonylurea bridge. Key structural analogs include:

| Compound | Key Structural Features | Target Crops | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Pyrimidine + pyridine rings | Maize, potato, tomato | 10–40 |

| Nicosulfuron | Pyridine ring with nitro group | Maize | 35–70 |

| Tribenuron | Pyrimidine + benzoic acid moiety | Cereals, legumes | 15–30 |

| Chlorsulfuron | Chlorinated benzene + pyrimidine | Wheat, barley | 5–20 |

Structural Insights :

- Nicosulfuron : Shares a pyridine ring with this compound but includes a nitro group, altering solubility and soil mobility .

- Chlorsulfuron : A chlorinated benzene ring enhances persistence in alkaline soils but increases carryover risk .

Efficacy and Application Flexibility

- Weed Control Spectrum : this compound outperforms tribenuron-methyl and chlorsulfuron in controlling nightshades (Solanum spp.) due to enhanced translocation to upper and lower foliage .

- Crop Compatibility : Unlike nicosulfuron (maize-specific), this compound is approved for tomatoes and potatoes, offering broader crop rotation options .

- Blend Utility : this compound is frequently blended with nicosulfuron (1:1 ratio, "Ultim") to synergize weed control and delay resistance .

Environmental and Toxicological Profiles

| Parameter | This compound | Nicosulfuron | Chlorsulfuron |

|---|---|---|---|

| Soil Half-Life | 3–30 days (pH-dependent) | 7–45 days | 30–150 days |

| Mammalian Toxicity (LD₅₀) | >5,000 mg/kg (oral) | >5,000 mg/kg | >4,600 mg/kg |

| Aquatic Plant EC₅₀ | 0.1–1.0 ppb | 0.5–2.0 ppb | 0.05–0.5 ppb |

Key Findings :

- Soil Mobility : this compound metabolites (IN-E9260, IN-70941) exhibit moderate sorption (Kd = 1.2–3.5 L/kg), reducing leaching risks compared to nicosulfuron (Kd = 0.8–1.5 L/kg) .

- Non-Target Toxicity: this compound is "practically non-toxic" to earthworms and honeybees but requires buffer zones to protect aquatic plants .

Metabolic and Resistance Dynamics

- Metabolism in Plants : this compound degrades rapidly in Solanum spp., with 54% remaining unmetabolized at 3 hours post-application. Major metabolites include pyridinesulfonamide derivatives .

- Resistance Mechanisms : Unlike glyphosate, resistance in weeds (e.g., Amaranthus tuberculatus) to sulfonylureas like this compound is linked to ALS gene mutations rather than enhanced detoxification .

Market and Regulatory Status

- Global Production: Dominant producers include Shandong Yinglang Chemical (China) and West Asia Chemical Technology, with a market CAGR of 4.2% (2024–2032) .

Biologische Aktivität

Rimsulfuron is a sulfonylurea herbicide widely used in agricultural practices for the control of various annual and perennial weeds. Its primary mode of action involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids, which are essential for plant growth and development. This article explores the biological activity of this compound, focusing on its effects on target and non-target organisms, its ecological risks, and relevant case studies.

This compound exerts its herbicidal effects by blocking the synthesis of isoleucine, leucine, and valine. This inhibition leads to:

- Growth cessation : Treated plants exhibit rapid growth inhibition.

- Visual symptoms : Chlorosis (yellowing), necrosis (death of plant tissue), and leaf malformation are common indicators of this compound activity .

Acute and Chronic Toxicity

- Mammals : this compound has low acute toxicity via oral, dermal, and inhalation routes. No significant acute risks were observed in mammals; however, chronic exposure may lead to adverse effects on liver and body weight .

- Aquatic Organisms : this compound is highly toxic to aquatic plants, with adverse effects noted at concentrations as low as 0.012 parts per million (ppm) for macrophytes. Freshwater algae show more tolerance compared to macrophytes .

- Non-target Terrestrial Plants : Non-target plants are particularly sensitive, with negative impacts observed at concentrations as low as 0.00012 lb. a.i./ac .

Ecological Risk Assessment

The ecological risk assessment (ERA) conducted by the United States Environmental Protection Agency (USEPA) indicates that this compound poses potential risks under specific exposure scenarios:

- Direct Spray : Risks to terrestrial and aquatic non-target plants were predicted under direct application scenarios.

- Off-site Drift : Potential risks from off-site drift were identified for non-target terrestrial and aquatic plants but not for fish or aquatic invertebrates .

Efficacy in Crop Production

A study evaluated the efficacy of this compound in combination with metribuzin in potato production:

- Weed Control : Combinations of metribuzin (420 g ha^-1) and this compound (26 g ha^-1) achieved over 91% control of common sunflower and common lambsquarters.

- Yield Impact : The inclusion of fungicides did not negatively impact yield while effectively reducing weed populations .

Long-term Exposure Studies

Long-term dietary exposure studies have documented chronic effects on mammals, particularly regarding liver function. The no-observed-adverse-effect level (NOAEL) was determined to be 1.6 mg/kg body weight based on liver weight changes observed in chronic studies .

Data Summary Table

| Parameter | Findings |

|---|---|

| Mode of Action | Inhibition of acetolactate synthase (ALS) |

| Acute Toxicity (Mammals) | Low toxicity via oral, dermal, inhalation routes |

| Chronic Effects (Mammals) | Liver weight changes; NOAEL = 1.6 mg/kg |

| Toxicity to Aquatic Plants | Highly toxic; adverse effects at 0.012 ppm |

| Non-target Plant Sensitivity | Highly susceptible; effects at 0.00012 lb. a.i./ac |

| Weed Control Efficacy | >91% control with metribuzin + this compound |

Analyse Chemischer Reaktionen

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Catalyst | Triethylamine |

| Temperature | 25°C |

| Reaction Time | 2.5 hours |

| Yield | 20.82 kg crude product |

Post-reaction purification uses sequential solvent treatments (carbon tetrachloride, toluene, methyl tert-butyl ether) to achieve >98% purity .

Hydrolysis Reactions

This compound undergoes pH-dependent hydrolysis, with degradation rates influenced by aqueous conditions:

Hydrolysis Half-Lives :

| pH | Half-Life (25°C) | Primary Degradation Pathway |

|---|---|---|

| 5 | 4.7 days | Cleavage of sulfonylurea bridge |

| 7 | 7.3 days | Slow decomposition |

| 9 | 4.2 hours | Rapid cleavage of urea moiety |

Key Metabolites :

-

N-[(3-Ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-2-pyrimidinamine (neutral/alkaline conditions)

-

N-(4,6-Dimethoxy-2-pyrimidinyl)-N-[(3-(ethylsulfonyl)-2-pyridinyl)]urea (acidic conditions)

Photodegradation Reactions

Photolysis significantly contributes to this compound degradation under UV/sunlight exposure:

Photolysis Half-Lives :

| pH | Half-Life (Simulated Sunlight) | Adsorbent Influence |

|---|---|---|

| 5 | 1.1 days | Enhanced degradation on silica |

| 7 | 12.4 days | Reduced reactivity on clay |

| 9 | 12 hours | Minimal adsorption on soil |

Photoproducts :

-

Metabolite #2 : Sulfonamide derivative (major in acidic conditions)

-

Metabolite #3 : Pyrimidinamine derivative (dominant in neutral/alkaline conditions)

Adsorption and Surface Reactivity

This compound’s adsorption on mineral surfaces follows second-order kinetics (Langmuir-Hinshelwood model), with reactivity modulated by substrate properties:

| Adsorbent | Adsorption Capacity | Degradation Rate Constant (k) |

|---|---|---|

| Silica (Aerosil) | High | 0.012 L mmol⁻¹ h⁻¹ |

| Montmorillonite | Moderate | 0.008 L mmol⁻¹ h⁻¹ |

| Forest Soil | Low | 0.005 L mmol⁻¹ h⁻¹ |

Adsorption reduces photolytic efficiency due to competitive retention on mineral surfaces .

Stability in Formulations

Technical-grade this compound (≥960 g/kg purity) remains stable under storage conditions but decomposes at its melting point (172–173°C) .

Critical Stability Factors:

Q & A

Basic Research Questions

Q. How should experimental designs be structured to evaluate rimsulfuron efficacy against herbicide-resistant weed populations?

- Methodological Answer: Greenhouse studies should stratify seeds (e.g., -4°C for 30 days to break dormancy) and apply this compound at varying rates (e.g., 0x, 1x, 2x, 4x of labeled field rates) during the 3–6 leaf stage. Use split-plot designs with herbicide rates as main plots and weed populations as subplots. Monitor mortality for 28 days post-treatment and analyze dose-response curves to calculate LD₅₀ values . Include susceptible populations as controls to validate resistance thresholds.

Q. What standardized protocols exist for assessing this compound adsorption in different soil types?

- Methodological Answer: Conduct batch equilibrium experiments using soils with varying organic matter (OM) and clay content. Prepare this compound solutions at environmentally relevant concentrations (e.g., 0.1–10 mg/L) and measure adsorption coefficients (Kd) via HPLC or LC-MS. Correlate Kd values with OM content and clay mineralogy. Field trials should sample soil profiles (e.g., 0–7.5 cm depth) to quantify leaching potential, supported by groundwater monitoring .

Q. How can researchers validate the purity and identity of this compound in experimental formulations?

- Methodological Answer: Use spectroscopic techniques (e.g., NMR, FTIR) to confirm chemical structure. Quantify purity via HPLC with UV detection (λ = 254 nm) against certified reference standards. For degradation studies, monitor metabolites like 4,6-dimethoxypyrimidin-2-amine (2ADP) using tandem mass spectrometry .

Advanced Research Questions

Q. What methodologies detect cross-resistance between this compound and other ALS-inhibiting herbicides?

- Methodological Answer: Screen resistant weed populations (e.g., Amaranthus palmeri) with ALS gene sequencing to identify mutations (e.g., Pro197 substitutions). Compare dose-response curves of this compound with sulfonylureas (e.g., chlorsulfuron) and imidazolinones. Use in vitro ALS enzyme assays to quantify inhibition constants (Ki) and confirm non-target-site resistance mechanisms (e.g., enhanced metabolism via cytochrome P450s) .

Q. How do synergistic interactions between this compound and HPPD inhibitors (e.g., mesotrione) enhance weed control?

- Methodological Answer: Conduct field trials applying this compound (4–8 oz/ac) with mesotrione (0.25–0.5 lb/ac) pre-emergence. Assess weed biomass reduction (72–84%) and control duration (8+ weeks) compared to solo treatments. Use factorial designs to test additive vs. synergistic effects via Colby’s equation. Monitor crop phytotoxicity in rotational systems (e.g., tomatoes) .

Q. What analytical approaches quantify this compound’s impact on soil microbial communities?

- Methodological Answer: Perform phospholipid fatty acid analysis (PLFA) or 16S rRNA sequencing to profile microbial biomass shifts post-application. Conduct microcosm experiments with ¹⁴C-labeled this compound to track mineralization rates and bound residue formation. Compare functional diversity via Biolog EcoPlates™ .

Q. How can irrigation regimes and surfactants optimize this compound efficacy under water-limited conditions?

- Methodological Answer: Implement split-split plot designs with irrigation levels (e.g., 60–100% ET), surfactant treatments (e.g., Aquatrols® at 4 oz/ac), and this compound rates. Use subsurface drip systems to simulate deficit irrigation. Measure weed density, crop yield, and herbicide translocation via radiotracer studies. Note: Some studies show surfactants may not enhance efficacy in coarse-textured soils .

Q. Data Contradiction Analysis

Q. Why do some studies report variable this compound persistence in soil despite similar OM content?

- Methodological Answer: Discrepancies arise from differences in microbial activity and pH. For example, acidic soils (pH <6) prolong this compound half-life (>60 days), while alkaline soils (pH >7) accelerate hydrolysis. Use incubation studies under controlled pH and temperature to model degradation kinetics. Conflicting field data may reflect spatial heterogeneity in microbial consortia .

Q. What explains inconsistent reports on this compound’s phytotoxicity in rotational crops?

- Methodological Answer: Crop sensitivity varies by species and growth stage. Conduct bioassays with seedlings exposed to soil residues (0.1–1 ppb). Analyze metabolite profiles (e.g., 2ADP) to differentiate between parent compound and degradation product toxicity. Field trials must adhere to rotational intervals (e.g., 12 months for tomatoes) .

Q. Methodological Resources

- Resistance Screening : Follow Herbicide Resistance Action Committee (HRAC) guidelines for ALS inhibitors.

- Environmental Fate Modeling : Use PRZM-GW or PELMO software to simulate leaching potential .

- Statistical Analysis : Apply nonlinear regression (e.g., log-logistic models) for dose-response data and ANOVA for split-plot designs .

Eigenschaften

IUPAC Name |

1-(4,6-dimethoxypyrimidin-2-yl)-3-(3-ethylsulfonylpyridin-2-yl)sulfonylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O7S2/c1-4-27(21,22)9-6-5-7-15-12(9)28(23,24)19-14(20)18-13-16-10(25-2)8-11(17-13)26-3/h5-8H,4H2,1-3H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEFOUWRMVYJCQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1032642 | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

431.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

In water (25 °C): <10 mg/L (unbuffered); 7.3 g/L (buffered, pH 7), In water (ppm), 135 (pH 5); 7300 (pH 7); 5560 (pH 9), In water, 10 mg/L at 25 °C; <10 ppm in distilled water | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.784 at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.5X10-3 mPa /1.13X10-8 mm Hg/ at 25 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

122931-48-0 | |

| Record name | Rimsulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122931-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rimsulfuron [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122931480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rimsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1032642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyridinesulfonamide, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-3-(ethylsulfonyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIMSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462J071RD7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

176-178 °C | |

| Record name | Rimsulfuron | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7947 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.